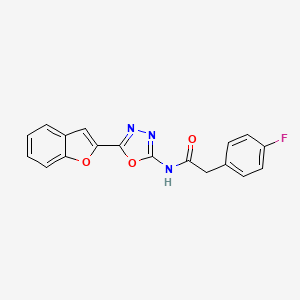
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized for its potential use as a pharmaceutical agent.
Scientific Research Applications
Anti-Inflammatory Activity
Compounds with structural similarities to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their anti-inflammatory activity. Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, suggesting potential applications in designing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives, including benzofuran and fluorophenyl motifs, for their antimicrobial and antifungal activities. These compounds have been shown to exhibit significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents. The presence of the 1,3,4-oxadiazole core, combined with benzofuran and fluorophenyl groups, contributes to their biological activity, making them candidates for further development in antimicrobial therapy (Parikh & Joshi, 2014).
Anticancer Screening
The investigation into oxadiazole derivatives extends into the realm of anticancer activity. Novel compounds synthesized with structural features akin to this compound have undergone screening for anticancer properties. These studies indicate that such compounds may possess cytotoxic activities against various cancer cell lines, offering a pathway for the development of new anticancer therapies. The synthesis and evaluation of these compounds contribute to understanding their mechanism of action and potential therapeutic applications (Abu-Melha, 2021).
Anticonvulsant Evaluation
Derivatives incorporating the 1,3,4-oxadiazole and benzofuran units have been synthesized and assessed for anticonvulsant activities. The structural analogs of this compound demonstrate potential as anticonvulsant agents. This research avenue explores the therapeutic potential of such compounds in treating seizure disorders, contributing to the development of novel anticonvulsant drugs (Nath et al., 2021).
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be effective antimicrobial agents . They are active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological and pharmacological applications .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Action Environment
The development of new antimicrobial agents with novel mechanisms is today’s need to fight against the multidrug-resistant infections .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c19-13-7-5-11(6-8-13)9-16(23)20-18-22-21-17(25-18)15-10-12-3-1-2-4-14(12)24-15/h1-8,10H,9H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWGCHPDUPNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


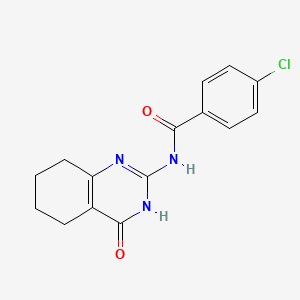
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
![N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2984391.png)
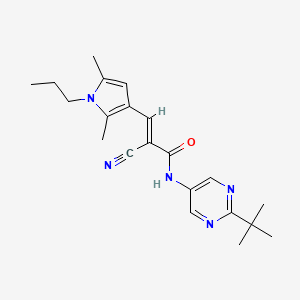
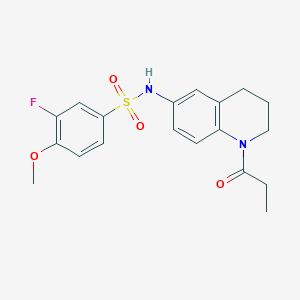

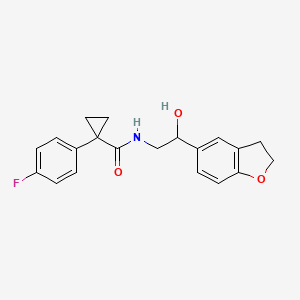
![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)
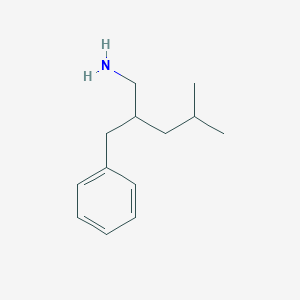
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)